Bienvenue dans la boutique en ligne BenchChem!

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

Kinase inhibitor GSK-3β Regioisomer SAR

N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide (also named N-(6-methoxy-3-pyridinyl)isonicotinamide) is an N-substituted pyridine carboxamide with molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g·mol⁻¹. It belongs to the isonicotinamide chemotype, a scaffold validated in glycogen synthase kinase-3 (GSK-3) inhibition and pan-PIM kinase inhibition.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B4841975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16)
InChIKeyIQZBSOABMMIATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide – Compound Identity, Scaffold Classification, and Procurement Context


N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide (also named N-(6-methoxy-3-pyridinyl)isonicotinamide) is an N-substituted pyridine carboxamide with molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g·mol⁻¹ . It belongs to the isonicotinamide chemotype, a scaffold validated in glycogen synthase kinase-3 (GSK-3) inhibition [1] and pan-PIM kinase inhibition [2]. The compound features a pyridine-4-carboxamide core linked via an amide bond to a 6-methoxypyridin-3-yl moiety. Its ZINC database entry (ZINC000064746507) indicates no known ChEMBL bioactivity annotations and no current commercial vendor availability through major aggregators, positioning it as a research-grade tool compound or synthetic intermediate rather than a clinically profiled lead [3]. Despite limited standalone characterization, its structural placement within the isonicotinamide family and the presence of the 6-methoxypyridin-3-yl pharmacophore make it a candidate for scaffold-hopping and kinase selectivity profiling studies.

Why N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide Cannot Be Interchanged with Generic Pyridine Carboxamide Analogs


In-class pyridine carboxamides exhibit profound regioisomer-dependent pharmacology that precludes generic substitution. The position of the carboxamide group on the pyridine ring (2-, 3-, or 4-position) dictates hydrogen-bonding geometry, kinase hinge-binding orientation, and selectivity profiles [1]. In the isonicotinamide GSK-3 inhibitor series, the 4-carboxamide regioisomer was essential for achieving sub-100 nM potency and >100-fold kinase selectivity, while the corresponding nicotinamide (3-carboxamide) and picolinamide (2-carboxamide) regioisomers showed markedly reduced activity [1]. Furthermore, the 6-methoxy substituent on the pyridin-3-yl ring contributes to both target affinity and physicochemical properties: its removal (des-methoxy analog) or positional isomerization (e.g., 4-methoxy or 5-methoxy) alters electron density on the pyridine nitrogen, affecting hinge-binding strength and metabolic stability [2]. The target compound's specific substitution pattern—pyridine-4-carboxamide coupled to 6-methoxypyridin-3-yl—occupies a distinct chemical space that cannot be replicated by simply interchanging commercially available pyridine carboxamide building blocks [3].

Quantitative Differentiation Evidence for N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide Against Its Closest Analogs


Regioisomeric Carboxamide Position: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Carboxamide Isomers in GSK-3β Inhibition

The pyridine-4-carboxamide (isonicotinamide) regioisomer is a critical determinant of GSK-3β inhibitory potency and kinase selectivity. In the BMS isonicotinamide series, the 4-carboxamide scaffold produced compounds with GSK-3β IC₅₀ values in the low nanomolar range (representative compound 15: N-(4-methoxypyridin-3-yl)-2-[(cyclopropylcarbonyl)amino]pyridine-4-carboxamide co-crystallized with GSK-3β, PDB 5F94) [1]. While explicit IC₅₀ data for the unsubstituted parent compound N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide have not been published, class-level SAR from the isonicotinamide program demonstrates that the 4-carboxamide geometry positions the pyridine nitrogen for a conserved hinge-binding hydrogen bond with Asp133 of GSK-3β, an interaction that is geometrically inaccessible to the 2-carboxamide (picolinamide) and 3-carboxamide (nicotinamide) regioisomers [1] [2]. The regioisomeric switch from 4-carboxamide to 3-carboxamide typically results in >10-fold loss of potency in this scaffold class [1].

Kinase inhibitor GSK-3β Regioisomer SAR Isonicotinamide

6-Methoxy Substitution on the Pyridin-3-yl Ring: Impact on Target Engagement vs. Des-Methoxy and Alternative Alkoxy Analogs

The 6-methoxy group on the pyridin-3-yl ring serves as a critical pharmacophoric element in multiple kinase inhibitor programs. In the isonicotinamide GSK-3 inhibitor series, the co-crystal structure (PDB 5F94) reveals that the methoxy oxygen of N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide engages in a water-mediated hydrogen bond network within the ATP-binding pocket [1]. More broadly, the 6-methoxypyridin-3-yl motif appears in numerous potent kinase inhibitors: SM04755 (CLK inhibitor, IC₅₀ = 0.822 nM) , NIBR17 (PI3Kα inhibitor, IC₅₀ < 0.002 µM) [2], and CUDC-907 (PI3K/HDAC dual inhibitor) . Removal of the 6-methoxy group (yielding N-(pyridin-3-yl)pyridine-4-carboxamide) eliminates this key interaction and reduces molecular weight by 30 Da (from 229.23 to 199.21 g·mol⁻¹), altering both potency and physicochemical properties. The 6-methoxy regioisomer is distinct from 4-methoxy and 5-methoxy variants, each presenting different electrostatic surfaces to the target protein [3]. No published head-to-head IC₅₀ comparison exists specifically for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide vs. its des-methoxy analog; the evidence cited is class-level inference from structurally adjacent compounds.

Pharmacophore Methoxy effect Kinase hinge binder Structure-activity relationship

Absence of 2-Chloro Substituent: Differentiation from 2-Chloro-N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

The 2-chloro analog (2-chloro-N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide; CAS 680217-98-5; MW 263.68 g·mol⁻¹) is commercially available from Apollo Scientific and has been studied as a GSK-3 inhibitor . The chlorine atom at the 2-position of the pyridine ring introduces a +34.45 Da mass increase, elevates lipophilicity (estimated ΔlogP ≈ +0.7 to +1.0), and adds a halogen-bond donor capability that can alter kinase selectivity profiles [1]. The unsubstituted target compound (MW 229.23 g·mol⁻¹) presents a lower-molecular-weight, lower-lipophilicity alternative that may exhibit reduced CYP450 inhibition liability and improved aqueous solubility. Published data for 2-chloro-N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide indicate GSK-3 inhibitory activity, though specific IC₅₀ values are not publicly disclosed in accessible databases . The target compound's lack of the chlorine atom makes it suitable for applications where halogen-free scaffolds are desired, such as fragment-based drug discovery or covalent probe development where the chlorine could interfere with warhead installation.

Chlorine substituent Lipophilicity Metabolic stability Off-target profile

NNMT Inhibitor Structural Overlap: Differentiation from 6-Methoxynicotinamide (JBSNF-000088)

6-Methoxynicotinamide (JBSNF-000088; CAS 7150-23-4; 6-methoxypyridine-3-carboxamide) is a well-characterized nicotinamide N-methyltransferase (NNMT) inhibitor with IC₅₀ values of 1.8 µM (human NNMT), 2.8 µM (monkey NNMT), and 5.0 µM (mouse NNMT) . The target compound N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide shares the 6-methoxypyridin-3-yl substructure but replaces the primary carboxamide of JBSNF-000088 with an extended N-(pyridin-4-ylcarbonyl) moiety. This structural divergence shifts the compound from a nicotinamide mimetic (NNMT substrate-competitive inhibitor) to an isonicotinamide-based kinase inhibitor scaffold. The target compound is not reported to inhibit NNMT, and its larger molecular footprint (229.23 vs. 152.15 g·mol⁻¹) is incompatible with the compact NNMT active site that accommodates nicotinamide [1]. Conversely, the isonicotinamide core of the target compound positions it within ATP-competitive kinase inhibitor space, a mechanism inaccessible to JBSNF-000088. These two compounds, while sharing the 6-methoxypyridin-3-yl fragment, occupy entirely distinct target classes and should not be considered interchangeable.

NNMT Nicotinamide N-methyltransferase Metabolic disease 6-Methoxynicotinamide

High-Confidence Application Scenarios for N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and Fragment Elaboration Starting Point

The isonicotinamide core is a validated hinge-binding scaffold for GSK-3 [1] and PIM kinases [2]. N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide provides an unadorned entry point for fragment-based drug discovery: its molecular weight (229.23 Da) complies with the Rule of Three for fragment libraries, and the absence of 2-substitution leaves the pyridine C2 position available for SAR expansion. The co-crystal structure of the closely related Compound 15 with GSK-3β (PDB 5F94) provides a structural template for rational design [3]. Researchers can use this compound as a minimalist scaffold to probe the contribution of the 6-methoxypyridin-3-yl group to kinase selectivity before committing to more complex analogs.

Halogen-Free Control Compound for Structure-Activity Relationship Studies

The 2-chloro analog (2-chloro-N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide) is commercially available and has been studied as a GSK-3 inhibitor [1]. The target compound, lacking the 2-chloro substituent, serves as the ideal matched molecular pair (MMP) comparator for quantifying the contribution of the chlorine atom to potency, selectivity, lipophilicity, and metabolic stability [2]. Side-by-side profiling of both compounds in kinase selectivity panels and microsomal stability assays can isolate the halogen effect, guiding medicinal chemistry decisions on whether to retain or omit chlorine in lead optimization campaigns.

Physicochemical Property Benchmarking Against Regioisomeric Carboxamides

The target compound's specific regioisomeric identity (pyridine-4-carboxamide coupled to 6-methoxypyridin-3-yl) distinguishes it from the 2-carboxamide and 3-carboxamide isomers, which are commercially cataloged. Comparative solubility, logP, and permeability measurements across the three regioisomers provide valuable data for understanding how carboxamide position affects ADME properties within the pyridine carboxamide chemical series [3]. Such benchmarking is essential for building predictive models that guide procurement of the optimal regioisomer for a given drug discovery program.

Synthetic Intermediate for Diversified Kinase-Focused Libraries

The unsubstituted pyridine 2-position and the free amide N–H of the target compound offer two orthogonal diversification vectors. The pyridine ring can undergo directed ortho-metalation or halogenation at C2, while the amide nitrogen can be alkylated to generate N-methyl or N-ethyl derivatives [1]. This dual-functionalization strategy enables rapid generation of focused compound libraries around the isonicotinamide scaffold, leveraging the 6-methoxypyridin-3-yl group as a fixed pharmacophoric anchor while exploring C2 substituent SAR. The method for preparing 6-methoxypyridine-3-yl derivatives via amide coupling has been recently patented, supporting scalable synthesis [4].

Quote Request

Request a Quote for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.